molecular formula C16H20N2O7 B14634144 dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate CAS No. 53880-83-4

dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate

Cat. No.: B14634144
CAS No.: 53880-83-4
M. Wt: 352.34 g/mol
InChI Key: UEUMCIHIYJWZQL-LBPRGKRZSA-N
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Description

Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethoxycarbonyl group and a butanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using a phenylmethoxycarbonyl (Cbz) group.

    Coupling Reaction: The protected amino acid is then coupled with a suitable acylating agent to form the desired product.

    Esterification: The carboxylic acid groups are esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2S)-2-aminobutanedioate: A simpler derivative with similar structural features.

    Phenylmethoxycarbonyl-protected amino acids: Compounds with similar protective groups.

    Acylated amino acids: Compounds with similar acylation patterns.

Uniqueness

Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

53880-83-4

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

IUPAC Name

dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate

InChI

InChI=1S/C16H20N2O7/c1-23-14(20)8-12(15(21)24-2)18-13(19)9-17-16(22)25-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,22)(H,18,19)/t12-/m0/s1

InChI Key

UEUMCIHIYJWZQL-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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